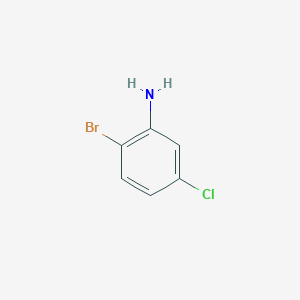

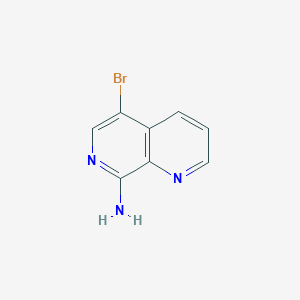

2-ブロモ-5-クロロアニリン

概要

説明

2-Bromo-5-chloroaniline is a halogenated aniline derivative, which is a compound of interest in the field of organic chemistry due to its potential as a building block in the synthesis of various heterocyclic compounds. The presence of both bromine and chlorine substituents on the aromatic ring makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of heterocyclic compounds using halogenated anilines as precursors is a well-documented area of research. For instance, N-H carbazoles can be synthesized from 2-chloroanilines through consecutive catalytic amination and C-H activation, which can be extended to the synthesis of indoles . Similarly, 2-bromo(chloro)-3-selenyl(sulfenyl)indoles can be obtained via tandem reactions of 2-(gem-dibromo(chloro)vinyl)anilines with diselenides and disulfides . These methodologies highlight the reactivity of halogenated anilines in constructing complex heterocyclic frameworks.

Molecular Structure Analysis

The molecular structure of halogenated anilines and their derivatives can be elucidated using techniques such as X-ray crystallography. For example, the regioselectivity of the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia was studied, and the crystal structure of the resulting compound was determined . Schiff bases derived from halogenated anilines also exhibit interesting structural features, as seen in the synthesis and characterization of a Schiff base from 3-bromo-5-chlorosalicylaldehyde and o-chloroaniline .

Chemical Reactions Analysis

Halogenated anilines participate in various chemical reactions, leading to the formation of diverse compounds. The Pd-catalyzed condensation of 2-bromostyrene and 2-chloroaniline derivatives can yield stable diphenylamine intermediates, which can be selectively converted to different heteroaromatics . Additionally, the synthesis of chloro and bromo substituted tetrazoles from halogenated anilines has been explored for their potential analgesic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-5-chloroaniline and related compounds are influenced by the presence of halogen atoms. These properties are crucial for their reactivity and applications in medicinal chemistry. For instance, the solid-phase synthesis of pyridine-based derivatives from a 2-chloro-5-bromopyridine scaffold demonstrates the utility of halogenated compounds in generating diverse chemical libraries . The antimicrobial activities of various N-derivatives of 2,5-dichloroaniline also underscore the significance of halogen substituents in determining biological activity .

科学的研究の応用

有機合成

2-ブロモ-5-クロロアニリンは、有機合成において重要な原料および中間体として使用されます . さまざまな複雑な有機化合物を合成するために使用できます。

農薬

農薬分野では、2-ブロモ-5-クロロアニリンは、殺虫剤やその他の農薬の製造に使用できます . これらの化学物質は、害虫や病気から作物を保護し、農業生産性を向上させるのに役立ちます。

医薬品

2-ブロモ-5-クロロアニリンは、製薬業界でも使用されています . さまざまな医薬品の合成に使用できます。これらの薬は、さまざまな病気や状態の治療に使用できます。

染料

染料業界では、2-ブロモ-5-クロロアニリンは、さまざまな種類の染料の製造に使用できます . これらの染料は、繊維、プラスチック、その他の材料に使用して、鮮やかな色を付けることができます。

研究開発

2-ブロモ-5-クロロアニリンは、研究開発で使用されています . 科学者はそれを用いて、その特性と潜在的な用途を研究します。この研究により、2-ブロモ-5-クロロアニリンの新しい用途が発見される可能性があります。

品質管理と試験

2-ブロモ-5-クロロアニリンは、品質管理と試験に使用できます . 他の化学物質の品質を保証するために、基準物質として使用できます。

Safety and Hazards

作用機序

Pharmacokinetics

Its lipophilic nature, suggested by its logp values , may influence its absorption and distribution within the body. The presence of the bromine and chlorine atoms could also affect its metabolic stability and excretion.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-chloroaniline . For instance, its stability may be affected by light and air . Moreover, its action and efficacy could be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

特性

IUPAC Name |

2-bromo-5-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEZSQHAFMZAGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461932 | |

| Record name | 2-Bromo-5-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

823-57-4 | |

| Record name | 2-Bromo-5-chlorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

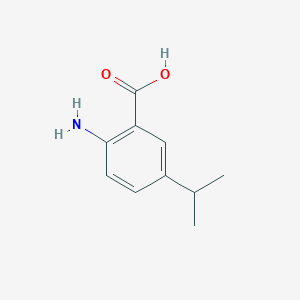

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

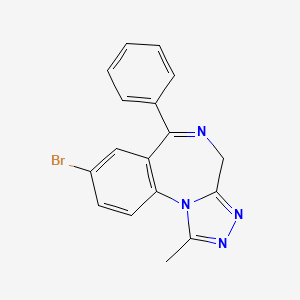

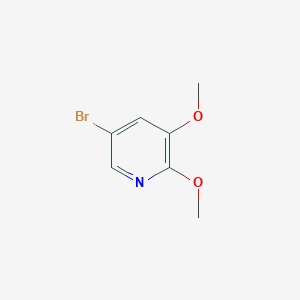

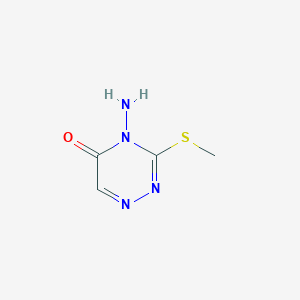

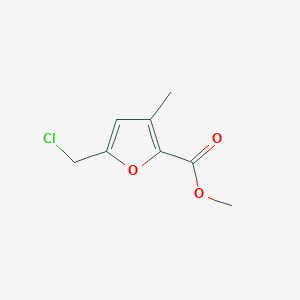

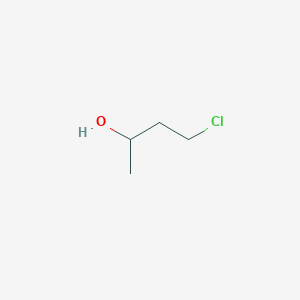

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-bromophenyl)-N,N-dimethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1280206.png)